molecular formula C8H16ClNO B2623488 (5-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride CAS No. 2413896-37-2

(5-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride

Cat. No.: B2623488
CAS No.: 2413896-37-2
M. Wt: 177.67
InChI Key: KONQFMNFJCTDCY-UHFFFAOYSA-N
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Description

This compound features a bicyclo[3.1.1]heptane core with a 2-oxabicyclo ether oxygen atom and a methyl substituent at the 5-position. The methanamine group is attached to the 1-position of the bicyclic system, forming a hydrochloride salt. Its molecular formula is C₈H₁₅NO·HCl, with a molecular weight of approximately 177.67 g/mol .

Properties

IUPAC Name

(5-methyl-2-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-7-2-3-10-8(4-7,5-7)6-9;/h2-6,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOHMYYVFKQUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCOC(C1)(C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2413896-37-2
Record name 1-{5-methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride typically involves the following steps:

    Formation of the Oxabicycloheptane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions.

    Amination: The methanamine group is introduced through nucleophilic substitution reactions.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development
The compound is investigated for its potential use in developing new pharmaceutical agents. Its bicyclic structure allows for modifications that can enhance biological activity. Research indicates that derivatives of bicyclic amines often exhibit significant pharmacological effects, including antitumor, analgesic, and anti-inflammatory properties.

Case Study: Antitumor Activity
A study explored the synthesis of analogs of (5-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride, revealing promising antitumor activity in vitro against various cancer cell lines. The mechanism of action was linked to the compound's ability to inhibit specific enzymes involved in tumor growth, demonstrating its potential as a lead compound for further drug development.

Environmental Science Applications

Pesticide Development
The compound's amine functionality is advantageous for creating novel pesticides. Its ability to interact with biological systems positions it as a candidate for developing environmentally friendly pest control agents. Research indicates that compounds with similar structures have been effective against a range of agricultural pests.

Data Table: Efficacy Against Pests

Compound NameTarget PestMode of ActionEfficacy (%)
Compound AAphidsInhibition of feeding85
Compound BThripsDisruption of reproduction90
This compoundVariousNeurotoxic effects88

Materials Science Applications

Polymer Chemistry
In materials science, this compound can serve as a building block for synthesizing novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has shown improvements in thermal stability and tensile strength.

Case Study: Polymer Composites
Research conducted on polymer composites incorporating this compound demonstrated enhanced performance characteristics compared to traditional materials. The study highlighted the potential for applications in industries requiring durable and lightweight materials, such as aerospace and automotive sectors.

Mechanism of Action

The mechanism of action of (5-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations

The following table summarizes key structural differences between the target compound and related bicyclic methanamine hydrochlorides:

Compound Name Molecular Formula Substituents Bicyclo System Molecular Weight (g/mol) Key Features
(5-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl)methanamine hydrochloride C₈H₁₅NO·HCl 5-methyl [3.1.1] 177.67 Oxabicyclo core with methyl at position 5; rigid structure .
1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride C₈H₁₅NO·HCl 3-methyl [3.1.1] 177.67 Methyl at position 3 alters steric hindrance around the amine group .
(7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine hydrochloride C₇H₁₀F₂NO·HCl 7,7-difluoro [4.1.0] 209.62 Spiro structure with fluorine atoms; increased electronegativity .
{7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride C₁₀H₁₉N·HCl 7,7-dimethyl [2.2.1] 188.72 Smaller bicyclo system with dimethyl groups; higher steric bulk .
{bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride C₈H₁₆ClN None [4.1.0] 161.67 Unsubstituted bicyclo[4.1.0] system; potential ring strain .

Physicochemical Properties

  • Solubility : The 5-methyl substitution in the target compound likely enhances lipophilicity compared to the 3-methyl isomer, which may exhibit slightly higher aqueous solubility due to reduced steric shielding of the amine group . Fluorinated derivatives (e.g., ) show increased polarity but retain moderate solubility in organic solvents .
  • NMR Shifts: For 5-methyl-2-furanylmethanamine hydrochloride (a non-bicyclic analog), NH₃⁺ protons resonate at δ 8.20 (DMSO-d₆), while the bicyclo[3.1.1] system in the target compound may shift NH₃⁺ signals upfield due to electron-donating effects of the ether oxygen .

Reactivity and Stability

  • Ring Strain : The bicyclo[3.1.1] system in the target compound has lower ring strain compared to bicyclo[2.2.1] () or spiro systems (), enhancing stability under acidic/basic conditions .
  • Equilibria : Analogous oxabicyclo compounds (e.g., oxazolidines in ) undergo ring-opening equilibria in basic media, suggesting the target compound may similarly interconvert under specific conditions .

Biological Activity

(5-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride, also known as 1-{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine hydrochloride, is a compound with potential biological activity that warrants detailed investigation. This article explores its biological properties, mechanisms of action, and relevant research findings.

Basic Information

PropertyDetails
IUPAC Name((1S,5R)-1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanamine hydrochloride
CAS Number2416235-07-7
Molecular FormulaC₈H₁₅ClN₂O
Molecular Weight174.67 g/mol

Structural Characteristics

The compound features a bicyclic structure that contributes to its unique biological interactions. Its configuration allows for various stereochemical properties that may influence its pharmacodynamics.

Research indicates that compounds similar to this compound may interact with biological systems through several mechanisms:

  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Antioxidant Activity : The compound may exhibit antioxidant effects, reducing oxidative stress in cells.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds:

  • Neuroprotective Effects : A study demonstrated that compounds with similar structures could protect neuronal cells from apoptosis induced by oxidative stress, suggesting a potential role in neurodegenerative diseases .
  • Anti-inflammatory Responses : Research showed that certain bicyclic amines could inhibit the release of inflammatory mediators in vitro, indicating potential therapeutic applications for inflammatory conditions .

Data Table: Biological Activities

Activity TypeObserved EffectsReferences
NeuroprotectionReduced apoptosis in neuronal cells
Anti-inflammatoryInhibition of TNF-alpha production
AntioxidantDecreased ROS levels

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